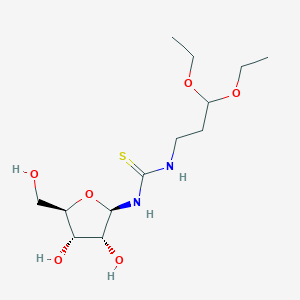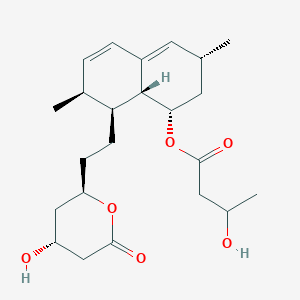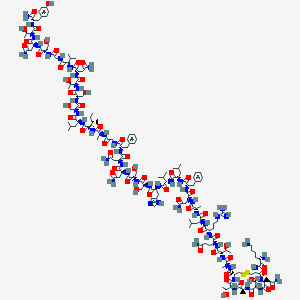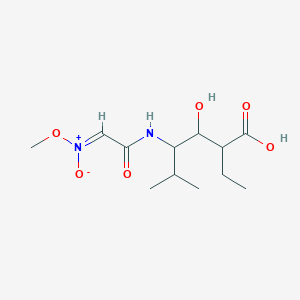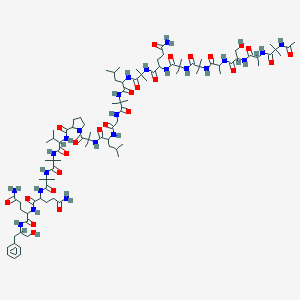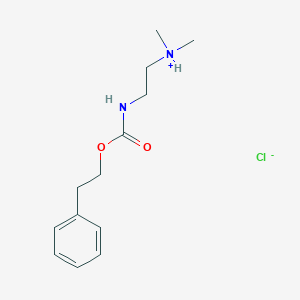
Diastovaricins II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diastovaricins II is a peptide antibiotic that is produced by the fermentation of Streptomyces sp. GIMV4.0001. It has been found to have potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for use in the development of new antibiotics.
Scientific Research Applications
Polymorphic Transformation in Pharmaceuticals
- Research Focus: Investigation of the polymorphic transformation of clarithromycin, a macrolide antibiotic, under acidic conditions using X-ray powder diffraction method. This study provides insights into the transformation process of pharmaceuticals similar to Diastovaricins II under different environmental conditions, which is crucial for their stability and efficacy.
- Key Findings: Clarithromycin transformed from form II to form B via gel and form A, with varying transformation rates at different pH levels. This transformation could occur on the surface of form II formulation in the stomach, suggesting the impact of environmental conditions on drug stability.
- Source: Noguchi et al., 2014.
Antibacterial Properties and Food Preservation
- Research Focus: The study of pediocin PA-1, a lactic acid bacteria bacteriocin, for its antimicrobial properties and potential applications in food preservation. This research offers insights into the use of similar substances like Diastovaricins II in food safety and microbiological control.
- Key Findings: Pediocin PA-1 exhibits strong activity against Listeria monocytogenes, a concern for food industries, and can be used as a food biopreservative. The review covers its structure, mode of action, biosynthesis, and applications in food systems.
- Source: Rodríguez et al., 2002.
Novel Applications in Medicine and Biotechnology
- Research Focus: Exploration of the functions and emerging applications of bacteriocins, including their potential as next-generation antibiotics, carrier molecules in delivery systems, and cancer treatment agents. These applications are relevant for substances like Diastovaricins II in medical and biotechnological fields.
- Key Findings: Bacteriocins are being studied for applications beyond food preservation, including their potential in human health, such as novel antibiotics and treatment for diseases like cancer. The study highlights the versatility of bacteriocins in various applications.
- Source: Chikindas et al., 2018.
Mechanisms of Action Against Pathogens
- Research Focus: Detailed examination of the mode of action of lipid II-targeting lantibiotics, which are crucial in understanding how compounds like Diastovaricins II interact with bacterial membranes and inhibit peptidoglycan biosynthesis.
- Key Findings: Lantibiotics interact with the cytoplasmic membrane of bacteria, either forming poration complexes or inhibiting peptidoglycan biosynthesis by binding with lipid II. This mechanism is essential for the development of new antibiotics.
- Source: Bauer & Dicks, 2005.
properties
CAS RN |
102228-99-9 |
|---|---|
Product Name |
Diastovaricins II |
Molecular Formula |
C44H52N2O12S |
Molecular Weight |
833 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
InChI Key |
VEDOKYSBCNXSGP-FJKGIEQNSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
synonyms |
diastovaricin II diastovaricins II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



